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Compound of Interest

Compound Name: Ethyl (2-hydroxyphenyl)acetate

Cat. No.: B019955 Get Quote

Introduction

Ethyl (2-hydroxyphenyl)acetate is an organic compound with significant applications in the

synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its

spectroscopic properties is essential for its identification, characterization, and quality control.

This technical guide provides a summary of the available spectroscopic data (NMR, IR, MS) for

Ethyl (2-hydroxyphenyl)acetate, along with generalized experimental protocols for acquiring

such data. This document is intended for researchers, scientists, and professionals in the field

of drug development and chemical analysis.

Chemical Structure
Caption: Chemical structure of Ethyl (2-hydroxyphenyl)acetate.

Spectroscopic Data
The following sections present the available spectroscopic data for Ethyl (2-
hydroxyphenyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Data
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While specific, experimentally determined chemical shifts and coupling constants for Ethyl (2-
hydroxyphenyl)acetate were not available in the public domain search results, a predicted

spectrum can be inferred based on the structure.

Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

-CH₃ (ethyl) ~1.2 Triplet 3H

-CH₂- (ethyl) ~4.1 Quartet 2H

-CH₂- (acetate) ~3.6 Singlet 2H

Aromatic-H ~6.8 - 7.2 Multiplet 4H

-OH Variable Broad Singlet 1H

¹³C NMR Data

Experimental ¹³C NMR data for Ethyl (2-hydroxyphenyl)acetate has been reported in CDCl₃,

though specific chemical shifts were not readily available.[1] The expected chemical shift

ranges are provided below.

Carbon Predicted Chemical Shift (δ, ppm)

-CH₃ ~14

-CH₂- (ethyl) ~61

-CH₂- (acetate) ~41

Aromatic C ~115 - 130

Aromatic C-O ~155

C=O ~171

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected

characteristic IR absorption bands for Ethyl (2-hydroxyphenyl)acetate are listed below.
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Functional Group Wavenumber (cm⁻¹) Intensity

O-H (phenol) 3500-3200 Strong, Broad

C-H (aromatic) 3100-3000 Medium

C-H (aliphatic) 3000-2850 Medium

C=O (ester) 1750-1735 Strong

C=C (aromatic) 1600-1450 Medium

C-O (ester) 1300-1000 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition. For

Ethyl (2-hydroxyphenyl)acetate, the following mass-to-charge ratios (m/z) have been

reported from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

m/z Interpretation

180 [M]⁺ (Molecular Ion)

134 [M - C₂H₅OH]⁺

107 [C₇H₇O]⁺

106 [C₇H₆O]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl (2-hydroxyphenyl)acetate in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).
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Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR

spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H). For

¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to

single lines for each carbon.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS

signal. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of

protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount

of the compound is ground with dry potassium bromide (KBr) and pressed into a thin,

transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a

volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to

evaporate.

Data Acquisition: Record a background spectrum of the empty sample compartment or the

pure KBr pellet. Place the sample in the spectrometer and acquire the IR spectrum over the

standard mid-IR range (typically 4000-400 cm⁻¹).

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final IR spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample

is vaporized in the ion source.

Ionization: The vaporized sample molecules are bombarded with a high-energy electron

beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).
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Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Workflow and Data Visualization
The following diagrams illustrate the general workflow for spectroscopic analysis and the

structural assignment of Ethyl (2-hydroxyphenyl)acetate.
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Caption: General workflow for spectroscopic analysis.
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Caption: Predicted ¹H NMR signal assignments for Ethyl (2-hydroxyphenyl)acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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